molecular formula C17H27NO4 B1434460 Nadolol D9 CAS No. 94513-92-5

Nadolol D9

货号 B1434460
CAS 编号: 94513-92-5
分子量: 318.46 g/mol
InChI 键: VWPOSFSPZNDTMJ-PJODJJNBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nadolol D9 is a deuterium labelled version of Nadolol . Nadolol is a non-selective beta blocker . It is used for analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Nadolol .


Molecular Structure Analysis

The molecular formula of Nadolol D9 is C17H18D9NO4 . The molecular weight is 318.5 . The structure of Nadolol, the parent compound, can be found on ChemSpider .


Physical And Chemical Properties Analysis

Nadolol D9 has a molecular weight of 318.46 . It is a solid substance and should be stored at 4°C .

科学研究应用

Chiral Separation in Pharmaceuticals

Nadolol, a β-blocker drug, exhibits chiral properties due to its three chiral centers. Studies have explored the chiral separation of nadolol stereoisomers, crucial for pharmaceutical applications. For instance, a study by Wang and Ching (2005) demonstrated the separation of nadolol enantiomers using five-zone simulated moving bed chromatography, achieving high purity and yield in specific configurations (Wang & Ching, 2005). Another study utilized high-performance liquid chromatography (HPLC) for the determination of nadolol stereoisomers in capsules, validating a method for quantification in pharmaceutical formulations (Alexandre et al., 2017).

Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of nadolol. A systematic review by Kalsoom et al. (2022) provides a comprehensive overview of pharmacokinetic data on nadolol, offering insights beneficial for clinicians in dosage adjustments (Kalsoom et al., 2022).

Impact on Cellular and Molecular Mechanisms

Research on nadolol has extended to its effects on cellular and molecular mechanisms. For instance, Peng, Bond, and Knoll (2011) investigated the impact of acute and chronic nadolol treatment on β2-adrenergic receptor signaling, revealing insights into its effects on airway contractility (Peng, Bond, & Knoll, 2011).

Environmental and Safety Considerations

Studies also focus on the environmental impact and safety of nadolol. For example, research into the removal of nadolol from wastewater using nanomaterials highlights the need for efficient methods to mitigate its environmental presence (Vukojević et al., 2022). Additionally, a study on nadolol's safety in infantile hemangioma treatment emphasizes the importance of understanding its pharmacokinetics and potential risks in specific patient populations (McGillis et al., 2019).

安全和危害

Nadolol, the parent compound of Nadolol D9, can cause damage to organs through prolonged or repeated exposure . It may also cause heart failure in some patients . Nadolol D9 is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

未来方向

Nadolol is currently used for the treatment of hypertension and angina . The dosage may be increased until optimum blood pressure reduction is achieved . Future research may focus on optimizing the dosage of Nadolol in patients with renal failure and children with supraventricular tachycardia .

Relevant papers on Nadolol D9 include a systematic review on the pharmacokinetics of Nadolol , a comprehensive physiologically based pharmacokinetic model of Nadolol in adults with renal disease and pediatrics with supraventricular tachycardia , and a review of its pharmacological properties and therapeutic efficacy in hypertension and angina pectoris .

属性

IUPAC Name

5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nadolol D9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadolol D9
Reactant of Route 2
Reactant of Route 2
Nadolol D9
Reactant of Route 3
Reactant of Route 3
Nadolol D9
Reactant of Route 4
Reactant of Route 4
Nadolol D9
Reactant of Route 5
Reactant of Route 5
Nadolol D9
Reactant of Route 6
Nadolol D9

Citations

For This Compound
4
Citations
N Kanjarla, B Pasupuleti, N Boggula… - … Journal of Mass …, 2023 - journals.sagepub.com
… of this study is to develop and validate a specific, rapid, sensitive, and accurate method for the quantification of Nadolol in rat plasma by using the deuterated form of Nadolol, Nadolol D9…
Number of citations: 3 journals.sagepub.com
AI Cohen, RG Devlin, E Ivashkiv… - Journal of …, 1984 - Wiley Online Library
… The urinary excretion patterns of nadolol (I) and nadolol-d9 (11) arc summarized in Tables IV and V. Depending on the drug form, subjcct, and leg, 8-20% (mean 12%) and 7- 17% (…
Number of citations: 6 onlinelibrary.wiley.com
SF Yen, WD Wilson, SW Pearce, EJ Gabbay - Journal of pharmaceutical …, 1984 - Elsevier
… The urinary excretion patterns of nadolol (I) and nadolol-d9 (11) arc summarized in Tables IV and V. Depending on the drug form, subjcct, and leg, 8-20% (mean 12%) and 7- 17% (…
Number of citations: 5 www.sciencedirect.com
TS Lin - Journal of pharmaceutical sciences, 1984 - Wiley Online Library
A series of 3′‐O‐acyl derivatives of 5′‐amino‐5′‐deoxythymidine (5′‐NH 2 ‐TdR) (IIIa‐j) was synthesized by acylation of 5′‐azido‐5′‐deoxythymidine (I). The resulting acetoxy …
Number of citations: 13 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。